Radical Cation Thermodynamic Stability: p-CF3 Deviates from the Standard Substituent Model
The one-electron reduction potential (E°) of the radical cation of N,N-dimethyl-4-(trifluoromethyl)aniline is anomalously high. While a linear relationship exists between E° and the Brown substituent constant (σp+) for twelve 4-substituted aniline radical cations (E° = 1.02 + 0.33σp+, R² = 0.98), the 4-CF3 analog is an explicit outlier, with its potential being significantly 'higher than predicted by eq 10' [1]. This demonstrates that its radical cation is thermodynamically less stable than expected from its electron-withdrawing capacity, a behavior not observed for other strong acceptors like 4-CN.
| Evidence Dimension | One-electron reduction potential (E°) of the radical cation in water |
|---|---|
| Target Compound Data | ~1.28 V vs. NHE (4-CF3-PhNH2•+) |
| Comparator Or Baseline | Model prediction (E° = 1.02 + 0.33σp+); For comparison, 4-CN-PhNH2•+ E° ~1.32 V vs. NHE |
| Quantified Difference | The target compound's E° is higher than the value predicted by the linear free-energy relationship, indicating a deviation from the established substituent effect model. |
| Conditions | Pulse radiolysis; Aqueous solution vs. Normal Hydrogen Electrode (NHE) |
Why This Matters
For procurement in mechanistic studies, this compound serves as a crucial test case for electron-transfer theory; its anomalous behavior means it cannot be replaced by 4-CN or 4-COCH3 analogs when investigating deviations from linear free-energy relationships in radical cation chemistry.
- [1] Jonsson, M.; Lind, J.; Eriksen, T. E.; Merényi, G. Redox and Acidity Properties of 4-Substituted Aniline Radical Cations in Water. J. Am. Chem. Soc. 1994, 116, 1423–1427. View Source
